4-iodo-N-(3-isopropoxypropyl)benzamide
Description
4-Iodo-N-(3-isopropoxypropyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with an iodine atom at the para position and a 3-isopropoxypropyl group attached to the nitrogen atom.
Properties
IUPAC Name |
4-iodo-N-(3-propan-2-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDSMVZVSRBJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
4-Iodo-N-(4-Oxobutyl)Benzamide
- Structure : Shares the 4-iodobenzamide core but differs in the alkyl substituent (4-oxobutyl vs. 3-isopropoxypropyl).
- Synthesis: Prepared via HBTU-mediated coupling of 4-iodobenzoic acid with 4-aminobutanol in DMSO, yielding 347.7940 [M + H]+ (HRMS) .
- Implications: The ketone group in 4-oxobutyl may enhance reactivity in further derivatization (e.g., Schiff base formation), whereas the ether group in 3-isopropoxypropyl could improve solubility in nonpolar solvents.
4-Iodo-N-(4-Pyridyl)Benzamide (INPBA)
- Structure : Contains a pyridyl group instead of 3-isopropoxypropyl.
- Applications : Used in coordination chemistry to explore halogen bonding (C–I···N interactions) and hydrogen bonding synergies. Forms stable coordination complexes with transition metals, highlighting the role of iodine in directing crystal packing .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks iodine but includes a dimethoxyphenethyl group.
- Synthesis : Achieved via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield, m.p. 90°C) .
- Property Contrast : The iodine in the target compound may confer heavier atom effects (e.g., higher density, improved X-ray diffraction suitability) compared to Rip-B’s methoxy groups.
Physicochemical Properties
- Melting Points : Rip-B (90°C) and Rip-D (96°C) highlight how electron-donating groups (e.g., methoxy, hydroxy) increase melting points via intermolecular hydrogen bonding. The target compound’s iodine (electron-withdrawing) and ether groups may lower its melting point relative to Rip-B .
- Spectroscopic Data : 4-Iodo-N-(4-oxobutyl)benzamide’s ¹H/¹³C NMR and HRMS data provide benchmarks for verifying the target compound’s structure .
Q & A
Q. Notes
- Avoid commercial suppliers; synthesize in-house or collaborate with academic labs.
- Prioritize reproducibility: Document all reaction conditions and analytical parameters.
- Cross-validate computational predictions with experimental assays to address contradictions.
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